2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide
Description
Properties
IUPAC Name |
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl3NO/c1-6(14-10(15)5-11)7-2-3-8(12)9(13)4-7/h2-4,6H,5H2,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGSLPFRVZBFLCQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC(=C(C=C1)Cl)Cl)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10Cl3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30395052 | |
| Record name | 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90793-96-7 | |
| Record name | 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30395052 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Preparation Methods
Method 1: Direct Acylation of 1-(3,4-Dichlorophenyl)Ethylamine with Chloroacetyl Chloride
Reaction Conditions and Mechanism
This method involves the nucleophilic substitution of 1-(3,4-dichlorophenyl)ethylamine with chloroacetyl chloride in a biphasic solvent system. The reaction proceeds via the formation of an intermediate acyl ammonium ion, which undergoes deprotonation to yield the target acetamide.
Reagents :
- 1-(3,4-Dichlorophenyl)ethylamine (1.0 equiv)
- Chloroacetyl chloride (1.2 equiv)
- Dichloromethane (DCM) and 2% aqueous NaOH (solvent system)
Procedure :
- Dissolve 1-(3,4-dichlorophenyl)ethylamine (0.05 mol) in 30 mL DCM.
- Add 5 mL of 2% aqueous NaOH to the solution under ice-cooling.
- Slowly drip chloroacetyl chloride (0.06 mol in 10 mL DCM) into the mixture over 1 hour.
- Stir the reaction at room temperature for 24 hours, monitoring progress via thin-layer chromatography (TLC; eluent: hexane/ethyl acetate 7:3).
- Quench the reaction by pouring into ice-cold water, filter the precipitate, and wash with cold water.
- Recrystallize the crude product from 95% ethanol to obtain pure acetamide.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 0–25°C |
| Reaction Time | 24 hours |
| Yield | 70–83% |
| Purity (HPLC) | >95% |
Characterization
Method 2: Alkylation of 1-(3,4-Dichlorophenyl)Ethylamine with 2-Chloroacetamide Intermediates
Reaction Conditions and Mechanism
This approach employs a two-step process: (1) synthesis of 2-chloro-N-(3,4-dichlorophenyl)acetamide, followed by (2) alkylation with 1-(3,4-dichlorophenyl)ethylamine. The alkylation step utilizes a solid-liquid biphasic system with potassium carbonate as a base.
Reagents :
- 2-Chloro-N-(3,4-dichlorophenyl)acetamide (1.0 equiv)
- 1-(3,4-Dichlorophenyl)ethylamine (1.1 equiv)
- Dry acetone, K$$2$$CO$$3$$, KI (catalyst)
Procedure :
- Synthesize 2-chloro-N-(3,4-dichlorophenyl)acetamide via acylation of 3,4-dichloroaniline with chloroacetyl chloride (see Method 1).
- Combine 2-chloro-N-(3,4-dichlorophenyl)acetamide (0.002 mol), 1-(3,4-dichlorophenyl)ethylamine (0.0022 mol), and K$$2$$CO$$3$$ (0.006 mol) in 10 mL dry acetone.
- Add a catalytic amount of KI and stir at 60°C for 24 hours.
- Filter inorganic residues and concentrate the filtrate.
- Purify via column chromatography (SiO$$_2$$; DCM:MeOH 9:0.7) to isolate the product.
Optimization Data :
| Parameter | Value |
|---|---|
| Temperature | 60°C |
| Reaction Time | 24 hours |
| Yield | 44–78% |
| Purity (HPLC) | >98% |
Characterization
Comparative Analysis of Methods
Yield and Scalability
| Method | Average Yield | Scalability | Purification Technique |
|---|---|---|---|
| 1 | 70–83% | Laboratory | Recrystallization |
| 2 | 44–78% | Pilot-scale | Column Chromatography |
Method 1 offers higher yields under milder conditions but requires stoichiometric amine-chloroacetyl chloride ratios. Method 2, while lower-yielding, enables modular functionalization of the acetamide core.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide undergoes various types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction reactions, leading to the formation of different products.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols. Conditions typically involve the use of solvents like dichloromethane and bases like triethylamine.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide for oxidation and sodium borohydride for reduction are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amide derivatives, while oxidation reactions can produce corresponding acids .
Scientific Research Applications
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide has a wide range of applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Employed in studies related to enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby affecting biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Key Research Findings
Substituent Effects on Bioactivity :
- Chlorine vs. Methyl Groups : Chlorine atoms increase electronegativity and lipophilicity, enhancing membrane permeability compared to methyl groups (e.g., 3,4-dimethylphenyl analog in ).
- Fluorine Substitution : The 4-fluorophenyl derivative (CAS 1184038-16-1) exhibits improved metabolic stability due to fluorine’s electronegativity and resistance to oxidative degradation .
Crystallographic Insights :
- In 2-chloro-N-(3,4-dimethylphenyl)acetamide, intermolecular N-H⋯O hydrogen bonds form R₂²(8) motifs, influencing crystal packing and melting points . Similar hydrogen-bonding patterns may exist in the target compound but remain uncharacterized.
Herbicidal vs. Pharmaceutical Applications: Alachlor’s methoxymethyl group and diethylphenyl ring optimize herbicidal activity by targeting plant-specific enzymes .
Biological Activity
2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide (CAS 90793-96-7) is a compound of significant interest in both agricultural and pharmaceutical research due to its diverse biological activities. This article explores its biological mechanisms, applications, and relevant research findings.
- Molecular Formula : C10H10Cl3NO
- Melting Point : 122-124 °C
- Boiling Point : 397.5 °C
- Solubility : Slightly soluble in methanol and ethanol; limited water solubility (0.40 mg/L at 20 °C) .
The biological activity of this compound primarily involves its interaction with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of various enzymes by binding to their active sites, thereby modulating biochemical pathways essential for cellular functions .
- Plant Growth Regulation : It promotes cell division and elongation, enhancing biomass and growth rates in plants. This activity is mediated through the stimulation of cytokinins, which are crucial for plant growth and development .
Antimicrobial Activity
Research has demonstrated that derivatives of this compound exhibit notable antimicrobial properties. For instance:
- Minimum Inhibitory Concentration (MIC) : Some derivatives have shown MIC values as low as 0.22 to 0.25 µg/mL against various pathogens .
- Biofilm Inhibition : The compounds significantly inhibited biofilm formation of Staphylococcus aureus and Staphylococcus epidermidis, outperforming conventional antibiotics like Ciprofloxacin .
Plant Growth Regulation
The compound is recognized for its role as a selective plant growth regulator:
- Growth Promotion : It enhances cell division and elongation in various plant species, leading to increased growth rates .
- Weed Suppression : By promoting desirable plant growth while inhibiting weeds, it serves as a valuable tool in crop management strategies .
Case Study 1: Antimicrobial Efficacy
In a study evaluating the antimicrobial efficacy of several derivatives, it was found that compound 7b exhibited the highest activity with a significant reduction in biofilm formation compared to controls. The study highlighted the potential for these compounds to be developed into effective antimicrobial agents .
Case Study 2: Agricultural Applications
Field trials demonstrated that this compound effectively increased crop yields while reducing weed competition. The results indicated a dose-dependent response in various crops, showcasing its potential in sustainable agriculture practices .
Research Findings Summary Table
Q & A
Q. What are the established synthetic routes for 2-chloro-N-[1-(3,4-dichlorophenyl)ethyl]acetamide, and how are intermediates characterized?
The compound is typically synthesized via multi-step reactions involving amide coupling. For example, 2-chloroacetamide derivatives are often prepared by reacting substituted aromatic amines with chloroacetyl chloride in the presence of a base (e.g., triethylamine) . Intermediates are characterized using IR spectroscopy (C=O stretch at ~1650–1700 cm⁻¹), NMR (amide proton resonance at δ 8.5–10.0 ppm), and mass spectrometry (molecular ion peaks consistent with expected molecular weights) . Purity is validated via elemental analysis or HPLC.
Q. How is the structural conformation of this compound analyzed in solid-state studies?
Single-crystal X-ray diffraction (SC-XRD) reveals key structural features, such as amide group planarity and intermolecular hydrogen bonding (N–H⋯O interactions). For example, analogous chloroacetamides exhibit syn/anti conformations of the N–H bond relative to aromatic substituents, with dihedral angles between aromatic and amide planes ranging from 44° to 77° depending on steric and electronic effects . These studies inform stability and packing behavior in crystalline forms.
Q. What standard protocols are used to evaluate its environmental persistence or degradation?
Degradation studies employ soil column leaching experiments (for mobility) and hydrolysis assays (pH-dependent stability). For instance, chloroacetamide herbicides like metolachlor are analyzed via C-18 solid-phase extraction followed by LC-MS to track parent compounds and polar degradates (e.g., ethanesulfonic acids) . Half-life calculations under controlled conditions (e.g., UV light, varying pH) provide kinetic data .
Advanced Research Questions
Q. How do crystallographic data resolve contradictions in reported molecular conformations?
Asymmetric units in crystal structures often contain multiple independent molecules with varying conformations. For example, in related dichlorophenylacetamides, syn/anti N–H orientations and rotational differences in the amide group (dihedral angles of 44°–77°) arise from steric repulsion between substituents. These variations are reconciled by comparing hydrogen-bonding networks (e.g., R₂²(10) dimer motifs) and thermal displacement parameters to confirm dominant conformers .
Q. What strategies optimize bioactivity through structure-activity relationship (SAR) studies?
SAR is explored by synthesizing analogs with modified aromatic or amide substituents. For example:
- Electron-withdrawing groups (e.g., Cl, CF₃) on the phenyl ring enhance receptor binding affinity.
- Methyl/ethyl groups on the ethyl side chain modulate lipophilicity and metabolic stability . Bioactivity is evaluated via in vitro assays (e.g., enzyme inhibition) and in vivo models (e.g., anticonvulsant activity in rodents), with dose-response curves and IC₅₀ values quantifying potency .
Q. How are conflicting degradation pathways in environmental studies addressed methodologically?
Contradictions in degradation mechanisms (e.g., aerobic vs. anaerobic pathways) are resolved using isotopic labeling (e.g., ¹⁴C-tracers) and high-resolution mass spectrometry (HR-MS) to identify transient intermediates. For instance, discrepancies in metolachlor degradation products are clarified by comparing soil microbiota diversity (via 16S rRNA sequencing) and redox conditions .
Q. What computational methods predict interactions with biological targets?
Molecular docking (e.g., AutoDock Vina) and molecular dynamics simulations model binding to targets like GABA receptors or cytochrome P450 enzymes. Key parameters include:
- Binding free energy (ΔG) calculations.
- Pharmacophore mapping of hydrogen-bond acceptors/donors aligned with the amide and chloro groups . Results are validated with experimental IC₅₀ values and co-crystallization studies.
Methodological Considerations Table
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
